molecular formula C28H22Cl2N4O5 B10833426 Furopyridine derivative 1

Furopyridine derivative 1

Cat. No.: B10833426
M. Wt: 565.4 g/mol
InChI Key: SPKFHHXBXRKREW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furopyridine derivatives typically involves the heterocyclization of precursor compounds. For example, one method involves the reaction of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with chloroacetyl chloride to yield a cyano-substituted pyridine derivative . Another method involves the heterocyclization of an ester derivative followed by a reaction with formamide to produce the furopyridine derivative .

Industrial Production Methods

Industrial production methods for furopyridine derivatives are not extensively documented in the literature. the general approach involves scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furopyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of furopyridine derivatives include chloroacetyl chloride, formamide, and thiourea. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted furopyridine derivatives, which can exhibit different bioactivities depending on the nature of the substituents introduced .

Scientific Research Applications

Furopyridine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furopyridine derivatives involves the inhibition of specific molecular targets. For example, some furopyridine derivatives inhibit the bromodomain and extra-terminal domain (BET) family, which is involved in regulating gene expression. Selective inhibition of the first bromodomain (BD1) of the BET family can exert antitumor and immunosuppressive effects . Additionally, furopyridine derivatives can disrupt key cellular signaling pathways, contributing to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to furopyridine derivatives include:

Uniqueness

Furopyridine derivatives are unique due to their structural similarity to DNA bases, which enhances their effectiveness in medicinal chemistry. Their ability to inhibit specific molecular targets, such as the BET family, and their diverse bioactivities make them valuable in drug research and development .

Properties

Molecular Formula

C28H22Cl2N4O5

Molecular Weight

565.4 g/mol

IUPAC Name

N-[6-[2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3-b]pyridin-3-yl]-2-hydroxyacetamide

InChI

InChI=1S/C28H22Cl2N4O5/c1-28(2,3)25(37)24-23(32-21(36)12-35)19-11-18(14-4-7-16(29)8-5-14)22(33-27(19)39-24)17-9-6-15(10-20(17)30)26-31-13-38-34-26/h4-11,13,35H,12H2,1-3H3,(H,32,36)

InChI Key

SPKFHHXBXRKREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C2=CC(=C(N=C2O1)C3=C(C=C(C=C3)C4=NOC=N4)Cl)C5=CC=C(C=C5)Cl)NC(=O)CO

Origin of Product

United States

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